

An In-depth Technical Guide to p-Nitrophenyl galacto-N-bioside

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	p-Nitrophenyl galacto-N-bioside	
Cat. No.:	B15550777	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl galacto-N-bioside, systematically named 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)- α -D-galactopyranoside, is a synthetic chromogenic substrate pivotal in the field of glycobiology and enzymology. Its core structure, consisting of a $\beta(1 \rightarrow 3)$ linked galactose and N-acetylgalactosamine disaccharide (the Thomsen-Friedenreich antigen or Core 1 structure) attached to a p-nitrophenyl group, makes it an invaluable tool for the detection and characterization of specific O-glycosidases. The enzymatic cleavage of the glycosidic bond releases p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on experimental protocols and data presentation.

Chemical Structure and Properties

The chemical identity of **p-Nitrophenyl galacto-N-bioside** is well-defined, providing a solid foundation for its use in precise enzymatic assays. Its key identifiers and physicochemical properties are summarized below.

Physicochemical Data



Property	Value	Reference
Systematic Name	4-Nitrophenyl 2-acetamido-2- deoxy-3-O-(β-D- galactopyranosyl)-α-D- galactopyranoside	INVALID-LINK
Common Synonym	PNP Gal-β1,3-GalNAc	INVALID-LINK
CAS Number	59837-14-8	INVALID-LINK
Molecular Formula	C20H28N2O13	INVALID-LINK
Molecular Weight	504.44 g/mol	INVALID-LINK
Appearance	White to off-white powder	General Knowledge
Solubility	Soluble in water	General Knowledge
SMILES String	CC(=O)N[C@H]1INVALID- LINKINVALID-LINK INVALID-LINKINVALID- LINK O2">C@HC(O)C(CO)O[C@@ H]1OC3=CC=C(INVALID- LINK[O-])C=C3	INVALID-LINK

Chemical Structure Diagram

Caption: 2D structure of **p-Nitrophenyl galacto-N-bioside**.

Experimental Protocols

p-Nitrophenyl galacto-N-bioside is predominantly used as a substrate in enzyme assays. The general principle involves the enzymatic hydrolysis of the glycosidic bond, leading to the release of p-nitrophenol, which has a characteristic absorbance maximum at alkaline pH.

General Workflow for Enzyme Assay





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Caption: General workflow for enzymatic assays.

Detailed Protocol for O-Glycosidase Activity Assay

This protocol is adapted for the use of **p-Nitrophenyl galacto-N-bioside** as a substrate for O-Glycosidase (EC 3.2.1.97).[1]

- 1. Reagents and Materials:
- p-Nitrophenyl galacto-N-bioside (Substrate)
- O-Glycosidase (Enzyme)
- 5X Reaction Buffer: 250 mM sodium phosphate, pH 5.0
- Stop Solution: 1 M Sodium Carbonate (Na2CO3)
- Microplate reader or spectrophotometer
- 96-well microplate or cuvettes
- Incubator or water bath at 37°C
- 2. Procedure:
- Prepare Substrate Working Solution: Dissolve p-Nitrophenyl galacto-N-bioside in 1X
 Reaction Buffer to a final concentration of 1-5 mM.
- Prepare Enzyme Dilutions: Dilute the O-Glycosidase in 1X Reaction Buffer to a concentration that will yield a linear response over the desired time course.



Assay Setup:

- In a 96-well plate, add 40 μL of 1X Reaction Buffer to each well.
- $\circ~$ Add 10 μL of the diluted enzyme solution to the sample wells. For the blank, add 10 μL of 1X Reaction Buffer.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate Reaction: Add 50 μ L of the Substrate Working Solution to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop Reaction: Add 100 μ L of 1 M Na2CO3 to each well to stop the reaction and develop the yellow color of the p-nitrophenolate ion.
- Measurement: Read the absorbance at 405 nm using a microplate reader.
- Calculation of Activity:
 - Subtract the absorbance of the blank from the absorbance of the samples.
 - Calculate the concentration of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol.
 - One unit of O-Glycosidase activity is defined as the amount of enzyme required to release
 1 μmole of p-nitrophenol per minute under the specified conditions.[1]

Adaptation for Other Glycosidases

This protocol can be adapted for other enzymes that cleave **p-Nitrophenyl galacto-N-bioside**, such as α -galactosidase, by modifying the buffer composition and pH to match the optimal conditions for the specific enzyme.[3] For instance, an assay for α -galactosidase might use a citrate or phosphate buffer at a pH closer to its optimum (e.g., pH 4.5-6.5).

Applications in Research and Development



The primary application of **p-Nitrophenyl galacto-N-bioside** is in the characterization of glycosidase enzymes.

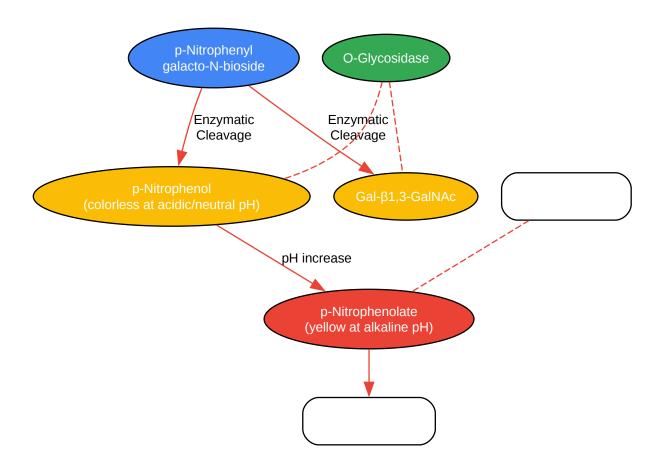
- Enzyme Kinetics: It is used to determine key kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing insights into the enzyme's affinity for the Core 1 O-glycan structure.
- Inhibitor Screening: This substrate is employed in high-throughput screening assays to identify and characterize inhibitors of O-glycosidases, which is relevant in drug discovery programs targeting pathways involving O-glycan degradation.
- Quality Control: In the production of recombinant glycosidases, p-Nitrophenyl galacto-N-bioside serves as a reliable substrate for activity and purity assessments.
- Diagnostics: While less common for this specific substrate, p-nitrophenyl glycosides, in general, are used in diagnostic assays to detect the presence of specific enzymatic activities in biological samples.

Data Interpretation and Visualization

The data obtained from assays using **p-Nitrophenyl galacto-N-bioside** is typically quantitative and can be visualized to understand enzyme behavior.

Logical Relationship of Assay Components





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Caption: Relationship of components in the enzyme assay.

Conclusion

p-Nitrophenyl galacto-N-bioside is a highly specific and useful tool for researchers in glycobiology and related fields. Its well-defined chemical structure and the chromogenic nature of its aglycone moiety allow for straightforward and quantitative assessment of O-glycosidase activity. The protocols and data presented in this guide provide a framework for the effective utilization of this substrate in a variety of research and development applications, from fundamental enzyme characterization to high-throughput screening for potential therapeutic agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide to p-Nitrophenyl galacto-N-bioside]. BenchChem, [2025]. [Online PDF]. Available at:
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